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Compound of Interest

Compound Name: (S)-4-Benzyloxazolidine-2-thione

Cat. No.: B125333

CAS Number: 145588-94-9

This technical guide provides an in-depth overview of (S)-4-Benzyloxazolidine-2-thione, a
chiral auxiliary with significant applications in asymmetric synthesis. Tailored for researchers,
scientists, and professionals in drug development, this document details the compound's
properties, safety information, and a representative experimental protocol for its use.

Core Properties and Specifications

(S)-4-Benzyloxazolidine-2-thione is a heterocyclic compound utilized to introduce chirality in
chemical reactions, enabling the stereoselective synthesis of complex molecules. Its structural
features, particularly the benzyl group at the stereocenter, provide effective steric hindrance to
guide the approach of reagents.

Table 1: Physicochemical Properties of (S)-4-Benzyloxazolidine-2-thione
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Property Value Source

CAS Number 145588-94-9 [1]

Molecular Formula C10H11NOS [1]

Molecular Weight 193.27 g/mol [1]

Appearance White to off-white solid Inferred from analogs
Melting Point Not available -

Boiling Point Not available -

N Expected to be soluble in
Solubility ] [2]
organic solvents

Safety and Handling

Comprehensive safety data for (S)-4-Benzyloxazolidine-2-thione is not readily available.
However, based on information for analogous compounds and supplier data, caution is advised
when handling this chemical. The following table summarizes the available GHS hazard
information for the target compound and provides more detailed data for the structurally similar
(S)-4-Benzyl-2-oxazolidinone as a reference.

Table 2: GHS Hazard Information
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. Hazard Precautionary
Compound GHS Pictogram(s)
Statement(s) Statement(s)
_ P261, P264, P270,
H302: Harmful if
P271, P280,
(S)-4- swallowedH312:
o _ P301+P312,
Benzyloxazolidine-2- GHSO07 Harmful in contact
. . . P302+P352,
thione with skinH332:
. P304+P340, P330,
Harmful if inhaled
P363, P501

(S)-4-Benzyl-2-
oxazolidinone GHSO07, GHS08

(Analog)

H302: Harmful if
swallowedH373: May
cause damage to
organs through
prolonged or repeated

exposure

P260, P264, P270,
P301+P312, P314,
P501

Handling Recommendations:

Use in a well-ventilated area, preferably in a fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Wash hands thoroughly after handling.

Application in Asymmetric Synthesis: A

Representative Protocol

(S)-4-Benzyloxazolidine-2-thione serves as a powerful tool in asymmetric synthesis, most

notably in aldol reactions. The following is a detailed, representative protocol for an asymmetric

aldol reaction, adapted from established procedures for the analogous Evans auxiliary, (S)-4-

Benzyl-2-oxazolidinone. This protocol illustrates the general workflow and principles that would

be applicable when using the target thione compound.
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General Workflow for Asymmetric Aldol Reaction

The overall process involves three key stages:

» Acylation of the Chiral Auxiliary: The chiral auxiliary is first acylated to attach the desired
propionyl group.

o Diastereoselective Aldol Reaction: The N-acylated auxiliary is then reacted with an aldehyde
in the presence of a Lewis acid and a hindered base to form the aldol adduct with high
diastereoselectivity.

o Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the aldol adduct to yield
the desired chiral product and allow for the recovery of the auxiliary.
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Step 1: Acylation

((S)-A-Benzyloxazolidine—z-thione) (Propionyl Chloride)

Acylation
(THF, -78°C to RT)

N-Propionyl Auxiliary

Step 2: Aldol Reaction

(Aldehyde (R-CHO)) (Dib”'(yB'zfg’c’)‘TTf;if'a‘e)

Asymmetric Aldol Reaction

A/

(CH2Clz, -78°C to 0°C)

Syn-Aldol Adduct

Step 3: Auxiliary Cleavage

Cleavage
(THF/H:0, 0°C)

v

R d Auxiliary

Click to download full resolution via product page

Figure 1: General workflow for an asymmetric aldol reaction using a chiral auxiliary.

© 2025 BenchChem. All rights reserved.

5/10

Tech Support


https://www.benchchem.com/product/b125333?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Detailed Experimental Protocol (lllustrative Example)

Materials:

(S)-4-Benzyloxazolidine-2-thione

e Anhydrous Tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) in hexanes

e Propionyl chloride

e Anhydrous Dichloromethane (CH2Clz2)

e Dibutylboron triflate (Bu2BOTf)

» N,N-Diisopropylethylamine (DIPEA)

o Aldehyde (e.g., isobutyraldehyde)

e Methanol

e 30% Hydrogen peroxide (H202)

e Lithium hydroxide (LiOH)

o Saturated aqueous ammonium chloride (NH4Cl)

e pH 7 phosphate buffer

e Saturated aqueous sodium bicarbonate (NaHCOs)

e Brine

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Procedure:

Part A: N-Acylation of the Chiral Auxiliary
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To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-
Benzyloxazolidine-2-thione (1.0 eq) and dissolve it in anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30
minutes.

Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue
stirring for an additional 2 hours.

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSOa4, filter, and
concentrate under reduced pressure to yield the N-propionyl auxiliary. Purify by flash column
chromatography if necessary.

Part B: Asymmetric Aldol Reaction

Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous CH2Clz in a flame-dried flask under
argon.

Cool the solution to -78 °C.
Add Buz2BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30
minutes to ensure complete formation of the boron enolate.

Cool the solution back down to -78 °C.

Add the desired aldehyde (1.5 eq) dropwise.
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Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the
reaction progress by TLC.

Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol,
and 30% hydrogen peroxide.

Stir the resulting mixture vigorously for 1 hour at 0 °C.
Concentrate the mixture under reduced pressure to remove the organic solvents.
Extract the aqueous residue with dichloromethane (3x).

Combine the organic layers, wash with saturated aqueous NaHCOs solution and then with
brine. Dry over anhydrous MgSOu4, filter, and concentrate to obtain the crude aldol adduct.
Purify by flash column chromatography.

Part C: Cleavage and Recovery of the Chiral Auxiliary

Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water (typically a 4:1
ratio).

Cool the solution to 0 °C in an ice bath.
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.

Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed
(monitor by TLC).

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (NazS0Os).
Concentrate the mixture to remove the THF.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the
chiral auxiliary.

Acidify the remaining aqueous layer to pH ~2-3 with 1M HCI.

Extract the desired B-hydroxy carboxylic acid product with ethyl acetate (3x).
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» Dry the organic layer over anhydrous Na=SOa4, filter, and concentrate to obtain the final
product.

Role in Drug Development and Research

Chiral auxiliaries like (S)-4-Benzyloxazolidine-2-thione are instrumental in the synthesis of
enantiomerically pure pharmaceutical intermediates and active pharmaceutical ingredients
(APIs). The ability to control the stereochemistry of a molecule is critical, as different
enantiomers can exhibit vastly different pharmacological activities and toxicities. The use of this
auxiliary allows for the efficient construction of specific stereoisomers, which is a key
consideration in modern drug discovery and development. Its application streamlines complex
synthetic pathways and facilitates the creation of novel therapeutic agents.

In conclusion, (S)-4-Benzyloxazolidine-2-thione is a valuable chiral auxiliary for
stereoselective synthesis. While detailed data for this specific compound is emerging, the
established methodologies for analogous oxazolidinones and thiazolidinethiones provide a
strong foundation for its application in the synthesis of complex chiral molecules. Researchers
are encouraged to exercise appropriate caution during handling and to adapt established
protocols for optimal results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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